3-(2-hydroxy-3,5-dimethylphenyl)-4-(3-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
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Overview
Description
“3-(2-hydroxy-3,5-dimethylphenyl)-4-(3-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one” is a complex organic compound that belongs to the class of pyrrolo[3,4-c]pyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(2-hydroxy-3,5-dimethylphenyl)-4-(3-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one” typically involves multi-step organic reactions. The starting materials often include substituted phenols and pyrazoles. Common synthetic routes may involve:
Condensation Reactions: Combining substituted phenols with pyrazole derivatives under acidic or basic conditions.
Cyclization Reactions: Formation of the pyrrolo[3,4-c]pyrazole core through intramolecular cyclization.
Functional Group Modifications: Introduction of hydroxy and propyl groups through selective functionalization.
Industrial Production Methods
Industrial production of such compounds may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
“3-(2-hydroxy-3,5-dimethylphenyl)-4-(3-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one” can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents like PCC or KMnO4.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, CrO3
Reducing Agents: NaBH4, LiAlH4
Catalysts: Acidic or basic catalysts for cyclization and condensation reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.
Biology
In biological research, compounds like this one are often studied for their potential therapeutic properties. They may exhibit anti-inflammatory, antimicrobial, or anticancer activities.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features may interact with specific biological targets, leading to potential therapeutic effects.
Industry
In the industrial sector, such compounds may be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of “3-(2-hydroxy-3,5-dimethylphenyl)-4-(3-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one” would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
- 3-(2-hydroxy-3-methylphenyl)-4-(3-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
Uniqueness
The uniqueness of “3-(2-hydroxy-3,5-dimethylphenyl)-4-(3-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one” lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C22H23N3O4 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
3-(2-hydroxy-3,5-dimethylphenyl)-4-(3-hydroxyphenyl)-5-(3-hydroxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C22H23N3O4/c1-12-9-13(2)21(28)16(10-12)18-17-19(24-23-18)22(29)25(7-4-8-26)20(17)14-5-3-6-15(27)11-14/h3,5-6,9-11,20,26-28H,4,7-8H2,1-2H3,(H,23,24) |
InChI Key |
BOCOEFZBCIYTDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C2=NNC3=C2C(N(C3=O)CCCO)C4=CC(=CC=C4)O)O)C |
Origin of Product |
United States |
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